3-Chloro-6-methylpyridazine
Overview
Description
3-Chloro-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5ClN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-methylpyridazine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridazine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Substituted Pyridazines: Resulting from cross-coupling reactions.
Aminopyridazines or Thiopyridazines: Formed through nucleophilic substitution.
Scientific Research Applications
3-Chloro-6-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of p38MAP kinase inhibitors, which have therapeutic potential in treating autoimmune and inflammatory diseases.
Material Science: Its derivatives are explored for their electronic and photonic properties.
Biological Studies: It serves as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazine, particularly in medicinal applications, involves its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in inflammatory pathways, thereby modulating the immune response .
Comparison with Similar Compounds
- 3,6-Dichloropyridazine
- 3,6-Dibromopyridazine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 3-Chloro-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of a methyl group at the 6-position can influence its electronic properties and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
3-chloro-6-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORLQAJNJMGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280795 | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-79-5 | |
Record name | 1121-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Chloro-6-methylpyridazine?
A1: this compound serves as a versatile building block in organic synthesis. It readily undergoes nickel-catalyzed electrochemical cross-coupling reactions with various aryl and heteroaryl halides to produce functionalized aryl- and heteroarylpyridazines. [] This compound is also a precursor in synthesizing 6-methoxypyridazine-3-carboxylic acid. One approach involves a two-step process: substituting the chlorine atom with a methoxy group followed by oxidizing the methyl group to a carboxylic acid. []
Q2: Are there any studies on the reactivity of this compound with Grignard reagents?
A2: Yes, research indicates that this compound reacts with tert-butylmagnesium chloride, a Grignard reagent. [] While the specific details of this reaction are not provided in the abstract, this finding suggests potential for further derivatization and functionalization of the pyridazine core.
Q3: Does this compound exhibit any unusual reactivity patterns?
A3: Interestingly, this compound has been observed to undergo self-quaternization. [] This process, where the molecule acts as both an electrophile and a nucleophile, highlights its unique reactivity profile and potential for forming complex structures.
Q4: Has this compound been used in the synthesis of any specific biologically relevant molecules?
A4: While the provided abstracts do not detail specific examples, the synthesis of 6-methoxypyridazine-3-carboxylic acid from this compound [] points towards its potential application in medicinal chemistry. Pyridazine derivatives, including carboxylic acid derivatives, are frequently found in pharmaceuticals and agrochemicals.
Q5: Are there any alternative synthetic routes to pyridazine derivatives that might impact the use of this compound?
A5: The research highlights the synthesis of 3-iodo-4,5-pyridazinedicarboxylic acid diethyl ester and its 6-methyl congener through radicalic ethoxycarbonylation of corresponding iodopyridazines. [] This alternative approach to functionalized pyridazines could potentially influence the choice of starting materials and synthetic strategies, depending on the target molecule and desired substitution patterns.
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